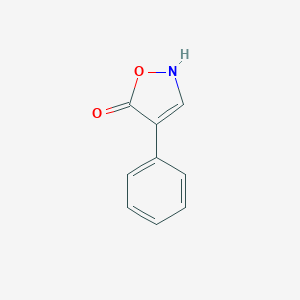

4-Phenylisoxazol-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

17147-69-2 |

|---|---|

Formule moléculaire |

C9H7NO2 |

Poids moléculaire |

161.16 g/mol |

Nom IUPAC |

4-phenyl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,10H |

Clé InChI |

KYGNTQNHPFNJRL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CNOC2=O |

SMILES canonique |

C1=CC=C(C=C1)C2=CNOC2=O |

Synonymes |

5(2H)-Isoxazolone,4-phenyl-(9CI) |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenylisoxazol-5-ol and its Tautomeric Forms

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylisoxazol-5-ol is a heterocyclic compound belonging to the isoxazole family. Due to the inherent chemical nature of the isoxazole ring, this compound primarily exists in more stable tautomeric forms, namely 5-phenylisoxazol-3-ol and its keto tautomer, 5-phenyl-3(2H)-isoxazolone . This guide provides a comprehensive overview of the fundamental properties, synthesis, and known biological activities of these tautomers, presenting data in a structured format for ease of reference and comparison.

Tautomerism of this compound

The proton on the hydroxyl group of this compound can migrate to the nitrogen atom of the isoxazole ring, leading to a dynamic equilibrium between the enol and keto forms. The predominant and more stable tautomers are 5-phenylisoxazol-3-ol and 5-phenyl-3(2H)-isoxazolone.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-phenylisoxazol-3-ol, the more commonly documented tautomer.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| CAS Number | 939-05-9 | [1][3] |

| Melting Point | 163-164 °C | [1] |

| Boiling Point | 372.7 °C at 760 mmHg | [1] |

| pKa (Predicted) | 12.07 ± 0.40 | [1] |

| LogP | 2.04720 | [1] |

| XLogP3 | 1.4 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

| Topological Polar Surface Area | 38.3 Ų | [2] |

| Complexity | 217 | [1][2] |

Experimental Protocols

General Synthesis of Isoxazol-5(4H)-ones

A prevalent method for the synthesis of isoxazol-5(4H)-one derivatives is a one-pot, three-component reaction.[4][5][6] This approach offers high efficiency and is often conducted under environmentally friendly conditions.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

β-ketoester (e.g., ethyl acetoacetate)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Catalyst (e.g., citric acid, tartaric acid, sodium malonate, or urea)[4][6][7]

Procedure:

-

To a reaction vessel, add equimolar amounts of the aromatic aldehyde, β-ketoester, and hydroxylamine hydrochloride.

-

Add the chosen solvent and a catalytic amount of the selected catalyst.

-

Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60 °C) for a duration ranging from a few minutes to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4][6][8]

-

Upon completion, the product often precipitates out of the solution.

-

Collect the solid product by filtration.

-

Wash the crude product with a suitable solvent (e.g., ethanol) and dry it.

-

Recrystallize the product from an appropriate solvent (e.g., ethanol or acetone) to obtain the pure isoxazol-5(4H)-one derivative.[4]

Biological Activities and Potential Signaling Pathways

While specific biological data for the parent this compound is limited, the isoxazole scaffold is present in numerous biologically active molecules, and various derivatives have been studied for their therapeutic potential.

Anticancer Activity: Certain N-phenyl-5-carboxamidyl isoxazole derivatives have demonstrated anticancer activity, particularly against colon cancer cell lines.[9][10] The proposed mechanism of action for some of these compounds involves the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, specifically by down-regulating the phosphorylation of STAT3.[9][10] This pathway is often dysregulated in cancer and is a target for cancer therapy.

Other Biological Activities:

-

Anti-inflammatory and Antimicrobial: Derivatives of 5-phenylisoxazol-3-ol have shown potential as anti-inflammatory and antimicrobial agents.[11]

-

Antioxidant: Certain substituted 5-phenyl-1-(5-phenyl)-isoxazol-3-yl)-1H-tetrazole derivatives have been investigated for their antioxidant properties.[12]

-

Xanthine Oxidase Inhibition: 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in conditions like gout.[13]

-

Acetyl-CoA Carboxylase (ACC) Inhibition: A series of 4-phenoxy-phenyl isoxazoles have been identified as novel ACC inhibitors with potential applications in cancer therapy.[14][15] These compounds were found to induce cell cycle arrest and apoptosis in cancer cells.[14][15]

Conclusion

This compound is a versatile chemical entity that predominantly exists as its more stable tautomers, 5-phenylisoxazol-3-ol and 5-phenyl-3(2H)-isoxazolone. The isoxazole core is a privileged scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. The straightforward synthesis of isoxazol-5(4H)-ones via multi-component reactions makes this class of compounds readily accessible for further investigation and drug development endeavors. Future research may focus on elucidating the specific biological targets of the parent compound and its tautomers to fully realize their therapeutic potential.

References

- 1. 5-Phenylisoxazol-3-ol|lookchem [lookchem.com]

- 2. 3(2H)-Isoxazolone, 5-phenyl- | C9H7NO2 | CID 70318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid : Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. isca.me [isca.me]

- 7. researchgate.net [researchgate.net]

- 8. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. [wisdomlib.org]

- 12. sciensage.info [sciensage.info]

- 13. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 4-Phenylisoxazol-5-ol: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 4-Phenylisoxazol-5-ol. This compound, existing in tautomeric equilibrium with its more stable keto form, 4-phenylisoxazol-5(4H)-one, is a valuable scaffold in medicinal chemistry and drug discovery.

Chemical Structure and Tautomerism

This compound is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a phenyl group at the 4-position and a hydroxyl group at the 5-position. It is important to recognize that this compound predominantly exists as its keto tautomer, 4-phenylisoxazol-5(4H)-one, due to the greater stability of the carbonyl group within the ring system. The equilibrium between these two forms is a key chemical feature of this molecule.

Caption: Tautomeric equilibrium between the enol and keto forms.

Synthesis of 4-Phenylisoxazol-5(4H)-one

The most direct and common method for synthesizing the 4-phenylisoxazol-5(4H)-one core is through the condensation of a β-ketoester with hydroxylamine. Specifically, the reaction of ethyl 2-phenylacetoacetate with hydroxylamine hydrochloride provides a reliable route to the target compound.

Proposed Synthetic Pathway

The synthesis proceeds via a cyclocondensation reaction. The nitrogen of hydroxylamine attacks the ketone carbonyl of the β-ketoester, followed by an intramolecular attack of the hydroxyl group on the ester carbonyl, leading to the formation of the isoxazolone ring after dehydration.

Caption: Proposed synthesis of 4-Phenylisoxazol-5(4H)-one.

Experimental Protocol

The following is a representative experimental protocol adapted from general procedures for the synthesis of isoxazol-5(4H)-ones.[1][2][3]

Materials:

-

Ethyl 2-phenylacetoacetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc) or another suitable base

-

Ethanol (EtOH) or other appropriate solvent

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-phenylacetoacetate (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature or under reflux for a specified time (typically monitored by TLC until completion).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4-phenylisoxazol-5(4H)-one.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of isoxazol-5(4H)-ones, which can be extrapolated for the synthesis of the 4-phenyl derivative.

| Parameter | Value/Range | Reference |

| Reactants | Ethyl 2-phenylacetoacetate, Hydroxylamine hydrochloride | [4] |

| Base | Sodium acetate, Triethylamine, DABCO | [5] |

| Solvent | Ethanol, Water, or a mixture | [1] |

| Temperature | Room Temperature to Reflux | [5] |

| Reaction Time | 2-24 hours | [1] |

| Typical Yield | 70-95% | [1][5] |

Spectroscopic Characterization Data

| Technique | Feature | Expected Chemical Shift/Wavenumber/m/z |

| ¹H NMR | Phenyl protons | δ 7.2-7.8 ppm (multiplet) |

| CH proton (at C4) | δ 4.5-5.0 ppm (singlet or multiplet depending on substitution) | |

| NH proton (in tautomeric form or as impurity) | Broad singlet, variable chemical shift | |

| ¹³C NMR | Carbonyl carbon (C5) | δ 165-175 ppm |

| C=N carbon (C3) | δ 155-165 ppm | |

| Phenyl carbons | δ 125-140 ppm | |

| CH carbon (C4) | δ 40-50 ppm | |

| IR (Infrared) | C=O stretch | 1700-1750 cm⁻¹ |

| C=N stretch | 1600-1650 cm⁻¹ | |

| Aromatic C-H stretch | ~3000-3100 cm⁻¹ | |

| Mass Spec (MS) | [M+H]⁺ (for C₉H₇NO₂) | m/z ≈ 162.05 |

Experimental Workflow

The general workflow for the synthesis and characterization of 4-phenylisoxazol-5(4H)-one is outlined below.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid : Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Phenylisoxazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Phenylisoxazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectroscopic data for this specific molecule, this guide presents predicted values and characteristics based on the analysis of closely related analogues, primarily 3,5-diphenylisoxazole. The information herein is intended to serve as a reference for the identification and characterization of this compound and its derivatives.

Predicted Spectroscopic Data of this compound

This compound can exist in tautomeric forms, primarily the -ol form and the isoxazol-5-one form. The spectroscopic data will reflect the predominant tautomer under the experimental conditions. The following data is predicted for the this compound tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the phenyl protons and the hydroxyl proton. The chemical shift of the hydroxyl proton can be highly variable depending on the solvent and concentration.

13C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the carbons of the phenyl ring and the isoxazole ring. The chemical shifts of the isoxazole ring carbons are characteristic of this heterocyclic system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, C=N, C=C, and C-O functional groups. The broadness of the O-H stretch will be indicative of hydrogen bonding.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will be indicative of the isoxazole ring and the phenyl substituent.

Spectroscopic Data of a Related Analogue: 3,5-Diphenylisoxazole

To provide a tangible reference, the following tables summarize the spectroscopic data for 3,5-diphenylisoxazole, a structurally related compound.[1] This data can be used as a benchmark for interpreting the spectra of this compound, keeping in mind the electronic effects of the hydroxyl group and the different substitution pattern.

Table 1: 1H NMR Data for 3,5-Diphenylisoxazole[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.91–7.81 | m | 4H | Aromatic Protons |

| 7.53–7.43 | m | 6H | Aromatic Protons |

| 6.84 | s | 1H | Isoxazole-H (at C4) |

Table 2: 13C NMR Data for 3,5-Diphenylisoxazole[1]

| Chemical Shift (δ) ppm | Assignment |

| 170.3 | C5 |

| 162.9 | C3 |

| 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7 | Aromatic Carbons |

| 97.4 | C4 |

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for isoxazole derivatives.

NMR Spectroscopy

High-resolution 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2] Samples are dissolved in a deuterated solvent such as CDCl3 or DMSO-d6, with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[2] For unambiguous signal assignment, two-dimensional NMR techniques like COSY, HSQC, and HMBC can be employed.[3]

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4] Samples can be prepared as KBr pellets for solids or as thin films for oils. The spectra are typically recorded in the range of 4000-400 cm-1.

Mass Spectrometry

Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization (ESI) source.[2] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound using various spectroscopic techniques.

References

solubility of 4-Phenylisoxazol-5-ol in different solvents

An In-Depth Technical Guide to the Solubility of 4-Phenylisoxazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of this compound, a topic of interest for its potential applications in medicinal chemistry and drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document provides a comprehensive framework for its determination. It includes detailed experimental protocols for both qualitative and quantitative solubility assessment, a proposed synthetic pathway, and a discussion of the potential biological relevance of isoxazole compounds in signaling pathways. This guide is intended to equip researchers with the necessary methodologies to characterize the solubility profile of this compound and related compounds in various solvent systems, a critical step in early-stage drug discovery and development.

Introduction to this compound and Its Solubility

This compound, also known as 3-Phenylisoxazol-5(4H)-one, belongs to the isoxazole class of heterocyclic compounds. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include roles as anti-inflammatory, antimicrobial, and anticancer agents.[1] The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy.[2] Understanding the solubility of this compound in various solvents is therefore a fundamental requirement for its development as a potential therapeutic agent.

This guide provides a structured approach to determining the solubility of this compound, in the absence of pre-existing quantitative data.

Proposed Synthesis of this compound

A common and efficient method for synthesizing 3,4-disubstituted isoxazol-5(4H)-ones is through a one-pot, three-component cyclocondensation reaction.[3] A plausible synthetic route for this compound would involve the reaction of a phenyl-substituted β-ketoester (such as ethyl benzoylacetate), an aldehyde, and hydroxylamine hydrochloride.[3][4] Various catalysts can be employed to promote this reaction, including organocatalysts like L-valine or green catalysts such as amine-functionalized cellulose.[4][5] The use of environmentally benign solvents like water or ethanol is often preferred.[3][5]

Below is a diagram illustrating a generalized synthetic pathway.

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of a compound involves both qualitative and quantitative methods.

Qualitative Solubility Assessment

Qualitative tests provide a rapid indication of a compound's solubility characteristics and can suggest the presence of acidic or basic functional groups.[6][7] This is typically achieved by observing the dissolution of a small, measured amount of the solute in a specific volume of a solvent.

Methodology:

-

Preparation: Place approximately 20-30 mg of this compound into a series of small test tubes.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, DMSO, hexane).

-

Mixing: Vigorously shake each test tube for 1-2 minutes.

-

Observation: Observe whether the solid dissolves completely. If it dissolves in water, the pH of the solution should be tested with litmus or pH paper to determine if it is acidic or basic.[6]

-

Classification: The results can be used to classify the compound based on a standard solubility flowchart. A compound soluble in 5% NaOH but not water, for instance, is likely a weak acid.[7]

The following workflow diagram outlines the process for qualitative solubility testing.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining equilibrium solubility.[8] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol) in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The time required to reach equilibrium can vary and may take 24 to 72 hours. Kinetic solubility studies can help determine the optimal equilibration time.[9]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered (e.g., using a 0.45 µm syringe filter) or centrifuged to separate the saturated solution from any remaining solid particles.

-

Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.[2] Alternatively, UV-Vis spectrophotometry or Nuclear Magnetic Resonance (NMR) can be used.

-

Calculation: The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL, µg/mL, or mol/L.

Data Presentation

Quantitative solubility data should be recorded systematically to allow for easy comparison across different solvents and conditions.

Table 1: Template for Recording Quantitative Solubility Data of this compound

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

|---|---|---|---|---|---|

| Deionized Water | 25 | 7.0 | HPLC | ||

| PBS | 25 | 7.4 | HPLC | ||

| 0.1 M HCl | 25 | 1.0 | HPLC | ||

| 0.1 M NaOH | 25 | 13.0 | HPLC | ||

| Ethanol | 25 | N/A | HPLC | ||

| DMSO | 25 | N/A | HPLC |

| Add other solvents | | | | | |

Relevance to Signaling Pathways in Drug Development

Isoxazole-containing compounds are known to interact with various biological targets, often acting as inhibitors of enzymes or receptors within cellular signaling pathways.[10] For instance, some isoxazole derivatives have been investigated as inhibitors of tyrosine kinases like c-Met, which are crucial in pathways related to cell growth, proliferation, and metastasis.[11] Abnormal signaling in such pathways is a hallmark of many cancers.[11]

The bioactivation of isoxazole-containing molecules can also be a critical factor, where metabolic processes can lead to the formation of reactive electrophiles.[12] Understanding these potential metabolic pathways is crucial for assessing the compound's safety and mechanism of action.

The diagram below illustrates a generalized model of how a small molecule inhibitor, such as an isoxazole derivative, might function in a typical kinase signaling pathway.

Conclusion

While direct, quantitative solubility data for this compound is sparse in the reviewed literature, this guide provides the necessary framework for its comprehensive determination. The outlined experimental protocols for qualitative and quantitative analysis, coupled with a plausible synthetic route and contextualization within relevant biological pathways, offer a robust starting point for researchers. Accurate characterization of solubility is an indispensable step in the journey of a compound from a laboratory curiosity to a potential therapeutic agent. The methodologies described herein are fundamental to building a complete physicochemical profile for this compound, enabling informed decisions in the drug development process.

References

- 1. researchgate.net [researchgate.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 4. ias.ac.in [ias.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. espublisher.com [espublisher.com]

- 11. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Phenylisoxazol-5-ol Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-phenylisoxazol-5-ol derivatives and their analogues, a class of heterocyclic compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications in oncology and metabolic diseases.

Core Chemical Structure and Tautomerism

The foundational structure of this class of compounds is this compound. It is important to recognize that this compound and its derivatives can exist in tautomeric forms: the enol form (this compound) and the keto form (4-phenylisoxazol-5(4H)-one). This equilibrium is a critical consideration in their synthesis, characterization, and biological activity, as the predominant tautomer can be influenced by the solvent and substitution patterns.

Synthesis of this compound Derivatives

A general and efficient method for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones involves a one-pot, three-component reaction. This approach offers advantages such as mild reaction conditions, simple work-up procedures, and the use of environmentally friendly solvents like water.

A representative synthetic scheme is the reaction between hydroxylamine hydrochloride, an aryl or heteroaryl aldehyde, and a β-keto ester, often catalyzed by an amine-functionalized solid support like cellulose. This method allows for the generation of a diverse library of derivatives with various substituents at the 3- and 4-positions of the isoxazol-5(4H)-one core.

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have demonstrated a range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

3.1.1. Acetyl-CoA Carboxylase (ACC) Inhibition

A significant area of investigation for these compounds is their potent inhibitory activity against acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[1][2] Upregulation of de novo fatty acid synthesis is a hallmark of many cancers, making ACC a promising target for anticancer therapy.[3][4]

4-Phenoxy-phenyl isoxazole derivatives have been identified as potent ACC inhibitors.[1][2] For instance, compound 6g from a synthesized series showed an IC50 of 99.8 nM against human ACC1.[1] Inhibition of ACC leads to a decrease in intracellular malonyl-CoA levels, which in turn can induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in cancer cells.[1][2]

Table 1: In Vitro ACC1 Inhibitory Activity and Cytotoxicity of Selected 4-Phenoxy-phenyl Isoxazole Derivatives [1][3]

| Compound | R | ACC1 IC50 (nM) | A549 IC50 (µM) | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 6g | Cyclopropylmethoxy | 99.8 | 1.10 | 1.73 | 1.50 |

| 6l | Phenylacetamido | Not Reported | 0.22 | 0.26 | 0.21 |

| CP-640186 | (Reference) | 108.9 | Not Reported | Not Reported | Not Reported |

Data extracted from Wu, X. et al. (2021).[1][3]

3.1.2. Tubulin Polymerization Inhibition

Analogues incorporating a 4-phenyl-5-quinolinyl substituted isoxazole scaffold have been developed as potent inhibitors of tubulin polymerization, targeting the colchicine binding site.[5] These compounds disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. Compound C11 from a reported series exhibited remarkable cytotoxicity against esophageal squamous cell carcinoma (ESCC) cell lines with IC50 values below 20 nM.[5]

Table 2: In Vitro Cytotoxicity of Selected 4-Phenyl-5-quinolinyl Isoxazole Analogues against ESCC Cell Lines [5]

| Compound | Cell Line | IC50 (nM, 48h) |

| C11 | ESCC Cell Line 1 | < 20 |

| C11 | ESCC Cell Line 2 | < 20 |

Data extracted from a study on 4-phenyl-5-quinolinyl substituted isoxazole analogues.[5]

Other Biological Activities

The isoxazole scaffold is versatile, and its derivatives have been explored for a multitude of other biological activities, including:

-

Antineoplastic Activity: 3-(3-Phenyl-isoxazol-5-yl) substituted 4(3H)-quinazolinone derivatives have shown antineoplastic activity against various leukemia and lymphoma cell lines, with IC50 values in the range of 16-30 µM.[6]

-

Antioxidant Activity: Certain isoxazole derivatives have demonstrated antioxidant properties in assays such as the DPPH radical scavenging assay.[2]

-

Tyrosinase Inhibition: The isoxazole core has been incorporated into molecules designed to inhibit tyrosinase, an enzyme involved in melanin production.[2]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through the modulation of specific cellular signaling pathways.

ACC Inhibition Pathway

The inhibition of ACC by 4-phenoxy-phenyl isoxazole derivatives initiates a cascade of events within cancer cells. By blocking the conversion of acetyl-CoA to malonyl-CoA, these compounds deplete the building blocks required for fatty acid synthesis, a process crucial for the rapid proliferation of cancer cells. This metabolic stress leads to the activation of cell cycle checkpoints and ultimately induces programmed cell death (apoptosis).

Caption: ACC Inhibition Pathway by 4-Phenoxy-phenyl Isoxazole Derivatives.

Tubulin Polymerization Inhibition Pathway

4-Phenyl-5-quinolinyl isoxazole analogues act as microtubule-destabilizing agents. They bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network is particularly detrimental during mitosis, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis.

Caption: Tubulin Polymerization Inhibition by 4-Phenyl-5-quinolinyl Isoxazoles.

Experimental Protocols

General Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones

This protocol is adapted from a method utilizing an amine-functionalized cellulose catalyst.

-

A mixture of a β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), an aldehyde derivative (1 mmol), and a catalytic amount of amine-functionalized cellulose (e.g., 14 mg) in water (10 mL) is prepared in a reaction vessel.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitate formed is collected by filtration.

-

The collected solid is washed with ethanol (3 x 10 mL) and air-dried to yield the final product.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol is a general guideline for a luminescence-based ACC activity assay.

-

Reagent Preparation:

-

Prepare a master mix containing 5x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate in distilled water.

-

Prepare a deficient master mix (lacking Acetyl-CoA and Sodium Bicarbonate) for "No Substrate Control" wells.

-

Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations. A diluent solution (e.g., 10% DMSO in water) should be used for controls.

-

Dilute the ACC1 enzyme to the working concentration (e.g., 11 ng/µl) with 1x ACC Assay Buffer.

-

-

Assay Procedure:

-

Add 15 µl of the master mix to "Positive Control" and "Test Inhibitor" wells of a 96-well plate.

-

Add 15 µl of the deficient master mix to "No Substrate Control" wells.

-

Add 2.5 µl of the test inhibitor dilutions to the respective wells.

-

Add 2.5 µl of the diluent solution to "Positive Control", "No Substrate Control", and "Blank" wells.

-

Add 7.5 µl of 1x ACC Assay Buffer to the "Blank" wells.

-

Initiate the reaction by adding 7.5 µl of the diluted ACC1 enzyme to all wells except the "Blank" wells.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 25 µl of a suitable ADP detection reagent (e.g., ADP-Glo™) to each well.

-

Incubate at room temperature for 45 minutes, protected from light.

-

Add 50 µl of a kinase detection reagent to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition and IC50 values based on the luminescence readings.

-

In Vitro Tubulin Polymerization Assay

This protocol is based on light scattering to measure tubulin polymerization.

-

Reagent Preparation:

-

Reconstitute purified tubulin (e.g., from porcine brain) to a concentration of 2 mg/mL in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

Prepare a solution of GTP (1 mM) and a polymerization enhancer (e.g., 10% glycerol).

-

Prepare serial dilutions of the test compounds.

-

-

Assay Procedure:

-

In a 384-well black wall microplate, combine the tubulin solution, GTP, and glycerol.

-

Add the test compound dilutions to the respective wells.

-

Incubate the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance (light scattering) at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

-

The increase in absorbance over time corresponds to the rate of tubulin polymerization.

-

Analyze the polymerization curves to determine the effect of the compounds (inhibition or enhancement) on tubulin polymerization.

-

Drug Discovery and Development Workflow

The discovery and development of novel this compound derivatives as therapeutic agents typically follows a structured workflow, integrating computational design, chemical synthesis, and biological screening.

References

- 1. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors. | Semantic Scholar [semanticscholar.org]

The Multifaceted Biological Activities of Isoxazol-5-ol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazol-5-ol moiety, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the biological landscape of isoxazol-5-ol derivatives, with a focus on their interactions with key biological targets, quantification of their activities, and the experimental methodologies used for their evaluation.

GABAergic Activity: Modulating the Central Nervous System

A prominent and well-studied biological activity of isoxazol-5-ol derivatives is their modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. Muscimol, a naturally occurring isoxazol-5-ol found in Amanita muscaria mushrooms, is a potent agonist of the GABAA receptor, the principal ligand-gated ion channel for GABA.[1][2] This interaction leads to a range of effects including sedative, anxiolytic, and anticonvulsant properties.[1][3]

GABAA Receptor Binding Affinity

The affinity of isoxazol-5-ol derivatives for the GABAA receptor is a critical determinant of their potency. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | GABAA Receptor Subtype | Ki (nM) | Reference |

| Muscimol | α1β2γ2 | 1.5 | Frolund, B. et al. (2002) |

| THIP (Gaboxadol) | α4β3δ | 13 | Mortensen, M. et al. (2010) |

| 4-PIOL | α1β2γ2S | - (Partial Agonist) | Ebert, B. et al. (1997) |

GABAA Receptor Signaling Pathway

The binding of an isoxazol-5-ol agonist, such as muscimol, to the GABAA receptor initiates a signaling cascade that results in neuronal inhibition. The receptor, a pentameric ligand-gated ion channel, undergoes a conformational change upon agonist binding, opening a central pore permeable to chloride ions (Cl-). The influx of Cl- hyperpolarizes the neuron, making it less likely to fire an action potential.

Anticancer Activity: Targeting Proliferation and Survival

Emerging research has highlighted the potential of isoxazole derivatives as anticancer agents.[4][5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and survival.

In Vitro Anticancer Activity of Isoxazole Derivatives

The cytotoxic effects of isoxazol-5-ol derivatives are commonly evaluated using in vitro cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits 50% of cell growth or viability.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | Reddy, T. S. et al. (2020) |

| Isoxazole-bridged indole C-glycoside (Compound 34) | MDA-MB-231 (Breast) | 22.3 | Kumar, A. et al. (2019) |

| 5-(Thiophen-2-yl)isoxazole derivative | MCF-7 (Breast) | - (Potent activity reported) | Kumar, A. et al. (2020) |

| Isoxazolo[4,5-e][1][3]triazepine derivative (Compound 21) | LoVo (Colon) | <10 | Nawrot, J. et al. (2021) |

Putative Anticancer Signaling Pathways

The anticancer effects of isoxazole derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. While the precise mechanisms for many isoxazol-5-ol compounds are still under investigation, plausible targets include key kinases and transcription factors.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Isoxazole-containing compounds have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of novel anti-inflammatory drugs.[7][8] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

In Vitro Anti-inflammatory Activity of Isoxazole Derivatives

The anti-inflammatory potential of isoxazol-5-ol derivatives can be assessed through various in vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes or lipoxygenase (LOX) enzymes.

| Compound | Assay | IC50 (µM) | Reference |

| 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | COX-2 Inhibition | 0.95 | Perrone, M. G. et al. (2016) |

| Isoxazole Derivative (Compound 3) | 5-LOX Inhibition | 8.47 | Sadiq, A. et al. (2022) |

| Isoxazole Derivative (Compound C5) | 5-LOX Inhibition | 10.48 | Sadiq, A. et al. (2022) |

Experimental Protocols

Synthesis of 3-Substituted-Isoxazol-5-ols

A common and effective method for the synthesis of the isoxazol-5-ol core involves the cyclization of β-keto esters with hydroxylamine.[9][10]

Materials:

-

β-keto ester

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Dissolve the β-keto ester in ethanol.

-

Add a solution of hydroxylamine hydrochloride and sodium hydroxide in water to the β-keto ester solution.

-

Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 3-substituted-isoxazol-5-ol.

GABAA Receptor Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of isoxazol-5-ol compounds to the GABAA receptor using a radiolabeled ligand.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., Tris-HCl)

-

Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)

-

Test compounds (isoxazol-5-ol derivatives)

-

Non-specific binding control (e.g., unlabeled GABA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer.

-

Binding Assay: In a 96-well plate, add the membrane preparation, radioligand, and varying concentrations of the test compound or the non-specific binding control.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the test compounds using appropriate software.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][11][12]

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

96-well plates

-

Test compounds (isoxazol-5-ol derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the isoxazol-5-ol derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.

This technical guide provides a foundational understanding of the diverse biological activities of isoxazol-5-ol compounds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this promising class of molecules.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. inotiv.com [inotiv.com]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Preliminary Biological Screening of 4-Phenylisoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 4-phenylisoxazole derivatives, offering insights into their potential therapeutic applications. While direct biological screening data for 4-Phenylisoxazol-5-ol is not extensively available in the public domain, this document consolidates and presents findings from structurally similar isoxazole compounds, providing a valuable framework for initiating research on this specific molecule. The information herein is curated from various scientific publications and is intended to guide researchers in designing and executing experimental protocols for the evaluation of this compound and its analogues.

Introduction to 4-Phenylisoxazole Derivatives

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. The presence of a phenyl group at the 4-position of the isoxazole ring can significantly influence the biological properties of the molecule. This guide focuses on the anticancer and anti-inflammatory potential of such derivatives, presenting key experimental findings and methodologies.

Anticancer Activity

Derivatives of 4-phenylisoxazole have demonstrated notable activity against various cancer cell lines. The primary mechanism often involves the inhibition of crucial cellular enzymes, leading to cell cycle arrest and apoptosis.

Inhibition of Acetyl-CoA Carboxylase (ACC)

Several 4-phenoxy-phenyl isoxazole derivatives have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), an enzyme critical for fatty acid synthesis, which is often upregulated in tumor cells.[1][2]

| Compound ID | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |

| 6g | hACC1 | 99.8 | - | - | [1][2] |

| 6l | - | - | A549 | 0.22 | [1] |

| HepG2 | 0.26 | [1] | |||

| MDA-MB-231 | 0.21 | [1] | |||

| CP-640186 (Reference) | hACC1 | 108.9 | - | - | [2] |

Note: The compound IDs are as referenced in the source literature.

-

Enzyme and Substrate Preparation: Recombinant human ACC1 (hACC1) is used. The reaction mixture includes ATP, acetyl-CoA, and sodium bicarbonate in a suitable buffer.

-

Compound Incubation: The test compounds (e.g., 4-phenylisoxazole derivatives) are pre-incubated with the enzyme at varying concentrations.

-

Reaction Initiation and Termination: The reaction is initiated by adding the substrates and incubated at 37°C. The reaction is terminated by the addition of an acid.

-

Detection: The amount of malonyl-CoA produced is quantified using a colorimetric or fluorometric method.

-

Data Analysis: IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

The inhibition of ACC by 4-phenoxy-phenyl isoxazole derivatives leads to a decrease in malonyl-CoA levels, which in turn affects fatty acid synthesis. This metabolic stress can induce cell cycle arrest at the G0/G1 phase and subsequently trigger apoptosis in cancer cells.[1]

ACC Inhibition Pathway

Cytotoxicity against Various Cancer Cell Lines

The cytotoxic effects of 4-phenoxy-phenyl isoxazoles have been evaluated against a panel of human cancer cell lines using the MTT assay.[2]

-

Cell Seeding: Cancer cells (e.g., A549, HepG2, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Cytotoxicity Screening Workflow

Anti-inflammatory Activity

Certain 4,5-diphenyl-4-isoxazoline derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of Cyclooxygenase (COX)

Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 13j | 258 | 0.004 | 64500 | [3] |

| 13k | >100 | 0.0316 | >3164 | [3] |

Note: The compound IDs are as referenced in the source literature.

-

Enzyme Source: Ovine COX-1 and human recombinant COX-2 are commonly used.

-

Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) to a colored product in the presence of arachidonic acid.

-

Procedure: The enzyme is incubated with the test compound and the substrate. The reaction is initiated by the addition of arachidonic acid.

-

Detection: The rate of color development is monitored spectrophotometrically.

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The preliminary biological screening of 4-phenylisoxazole derivatives reveals their significant potential as anticancer and anti-inflammatory agents. The data presented in this guide, derived from structurally related compounds, provides a strong rationale for the investigation of this compound. Future research should focus on the synthesis and comprehensive biological evaluation of this compound, including in vitro and in vivo studies to validate its therapeutic potential. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of this promising scaffold.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. Researchers should refer to the original publications for complete experimental details and data interpretation.

References

- 1. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Phenylisoxazol-5-ol: A Hypothesized Mechanism of Action as an Acetyl-CoA Carboxylase Inhibitor for Cancer Therapy

Affiliation: Google Research

Abstract

This technical guide delineates a hypothesized mechanism of action for 4-Phenylisoxazol-5-ol as a novel anti-cancer agent. Based on extensive research into structurally similar compounds, specifically 4-phenoxy-phenyl isoxazole derivatives, we postulate that this compound functions as an inhibitor of Acetyl-CoA Carboxylase (ACC). ACC is a pivotal enzyme in the de novo fatty acid synthesis pathway, which is frequently upregulated in malignant cells to support rapid proliferation and membrane biogenesis. Inhibition of ACC by this compound is proposed to deplete intracellular malonyl-CoA levels, leading to subsequent cell cycle arrest and induction of apoptosis. This document provides a comprehensive overview of the hypothesized signaling cascade, supporting quantitative data from analogous compounds, detailed experimental protocols for validation, and visual representations of the proposed molecular interactions and experimental workflows.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their accelerated growth and proliferation. One of the key metabolic alterations is the increased reliance on de novo fatty acid synthesis, irrespective of the availability of extracellular lipids. Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in this pathway, catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. Two isoforms exist, ACC1 in the cytoplasm, which is central to fatty acid synthesis, and ACC2 on the mitochondrial outer membrane, which regulates fatty acid oxidation. In many cancers, including breast, lung, and liver cancers, ACC1 is overexpressed, making it an attractive therapeutic target.

The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with diverse biological activities. While direct studies on this compound are limited, extensive research on 4-phenoxy-phenyl isoxazole derivatives has revealed potent inhibitory activity against ACC.[1][2][3] These findings form the basis of our hypothesis that this compound shares this mechanism of action. This guide will explore this hypothesis in detail, presenting the underlying data and methodologies for its investigation.

Hypothesized Mechanism of Action

We hypothesize that this compound acts as an inhibitor of ACC1. By binding to the carboxyltransferase (CT) domain of ACC1, it prevents the conversion of acetyl-CoA to malonyl-CoA. The subsequent reduction in malonyl-CoA levels has two major downstream consequences for cancer cells:

-

Inhibition of Fatty Acid Synthesis: The depletion of this essential building block for fatty acids disrupts the synthesis of new lipids required for cell membrane formation, a critical process for rapidly dividing cells.

-

Induction of Cell Cycle Arrest and Apoptosis: The metabolic stress induced by the inhibition of fatty acid synthesis triggers cellular signaling pathways that lead to a halt in the cell cycle, primarily at the G0/G1 phase, and subsequently activate the apoptotic cascade.[1][2][3][4]

The proposed signaling pathway is illustrated in the diagram below.

Caption: Hypothesized signaling pathway of this compound.

Quantitative Data from Analogous Compounds

The following tables summarize the quantitative data obtained from studies on 4-phenoxy-phenyl isoxazole derivatives, which serve as the foundation for our hypothesis.

Table 1: In Vitro ACC1 Inhibitory Activity of 4-Phenoxy-Phenyl Isoxazole Analogs

| Compound Reference | hACC1 IC50 (nM) |

| 6a | > 5000 |

| 6g | 99.8 |

| CP-640186 (Control) | 120 |

Data sourced from studies on 4-phenoxy-phenyl isoxazoles, which are structurally related to this compound.[1]

Table 2: In Vitro Cytotoxicity of 4-Phenoxy-Phenyl Isoxazole Analogs

| Compound Reference | A549 IC50 (µM) | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 6l | 0.22 | 0.26 | 0.21 |

| Doxorubicin (Control) | 0.35 | 0.41 | 0.31 |

Data sourced from studies on 4-phenoxy-phenyl isoxazoles, which are structurally related to this compound.[2][3]

Experimental Protocols for Hypothesis Validation

To validate the hypothesized mechanism of action of this compound, a series of experiments are proposed.

In Vitro ACC1 Enzymatic Assay

Objective: To determine the direct inhibitory effect of this compound on human ACC1 enzymatic activity.

Methodology:

-

Recombinant human ACC1 is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of acetyl-CoA, ATP, and bicarbonate.

-

The rate of conversion of acetyl-CoA to malonyl-CoA is measured, typically using a coupled spectrophotometric assay or by quantifying malonyl-CoA via HPLC.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines with high ACC1 expression (e.g., A549, HepG2, MDA-MB-231).

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound for 48-72 hours.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

IC50 values are calculated from the dose-response curves.

Intracellular Malonyl-CoA Quantification

Objective: To confirm that this compound treatment leads to a decrease in intracellular malonyl-CoA levels.

Methodology:

-

Cancer cells are treated with this compound at concentrations around its IC50 value for a specified time.

-

Cells are harvested, and metabolites are extracted.

-

The level of malonyl-CoA in the cell lysates is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

The results are compared to untreated control cells.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

-

Cells are treated with this compound for 24-48 hours.

-

Cells are harvested, washed, and fixed in ethanol.

-

The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To investigate whether this compound induces apoptosis in cancer cells.

Methodology:

-

Cells are treated with this compound for a predetermined duration.

-

Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

The following diagram illustrates the proposed experimental workflow for validating the mechanism of action.

Caption: Proposed experimental workflow for MoA validation.

Conclusion

The hypothesis that this compound acts as an inhibitor of Acetyl-CoA Carboxylase presents a compelling avenue for the development of novel anti-cancer therapeutics. The substantial body of evidence from structurally related 4-phenoxy-phenyl isoxazoles provides a strong rationale for this proposed mechanism. The downstream effects of ACC inhibition, namely the disruption of fatty acid synthesis, cell cycle arrest, and induction of apoptosis, are all well-established anti-proliferative mechanisms. The experimental protocols detailed in this guide provide a clear roadmap for the validation of this hypothesis. Further investigation into the specific interactions of this compound with the ACC1 enzyme and its broader cellular effects will be crucial in advancing this compound as a potential clinical candidate.

References

- 1. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Safety and Toxicity Profile of 4-Phenylisoxazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted safety and toxicity profile of 4-Phenylisoxazol-5-ol based on available data for structurally related compounds and the isoxazole class of molecules. No direct experimental safety and toxicity data for this compound has been identified in the public domain. The information herein is intended for research and informational purposes only and should not be considered a substitute for rigorous, compound-specific experimental testing and evaluation.

Executive Summary

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's potential absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its likely behavior in biological systems.

| Property | Predicted Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Appearance | Solid (predicted) | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Water Solubility | Sparingly soluble (predicted) | |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 (estimated) | |

| pKa | Not available |

Hazard Identification and Classification (Predicted)

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) data for structurally similar compounds, such as 3-phenylisoxazol-5-ol and 5-phenylisoxazol-3-ol, a predicted hazard classification for this compound is provided in Table 2.[3][4][5]

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Toxicological Profile (Predicted)

This section details the predicted toxicological profile of this compound, drawing inferences from the broader class of isoxazole derivatives and related heterocyclic compounds.

Acute Toxicity

The primary route of acute toxicity is expected to be oral ingestion. Based on analogs, this compound is predicted to be harmful if swallowed, falling into GHS Category 4 for acute oral toxicity.[3][4] Dermal and inhalation toxicity data are not available but should be investigated.

Cytotoxicity

In vitro cytotoxicity is a common characteristic of biologically active small molecules. It is anticipated that this compound would exhibit cytotoxic effects in various cell lines, with the potency being cell-line and concentration-dependent. The MTT assay is a standard method to evaluate this endpoint.

Genotoxicity and Mutagenicity

The genotoxic potential of this compound is unknown. The Ames test (bacterial reverse mutation assay) is a critical initial screen for mutagenicity.[6][7][8][9][10] Further evaluation for clastogenicity (chromosome damage) using an in vitro or in vivo micronucleus assay would be necessary to fully characterize its genotoxic profile.[11][12][13][14][15]

Carcinogenicity

There is no data on the carcinogenic potential of this compound. Long-term animal bioassays would be required to assess this endpoint.

Reproductive and Developmental Toxicity

The effects of this compound on reproduction and development have not been studied.

Pharmacokinetics and Metabolism (Predicted)

The pharmacokinetic properties of isoxazole derivatives can be variable.[16][17][18] The metabolic fate of the isoxazole ring often involves enzymatic ring opening.[19][20][21][22] For this compound, it is plausible that metabolism could proceed via hydroxylation of the phenyl ring, followed by conjugation, or through cleavage of the isoxazole ring.

References

- 1. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 3-phenylisoxazol-5-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3(2H)-Isoxazolone, 5-phenyl- | C9H7NO2 | CID 70318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Phenyl-5-isoxazolone | C9H7NO2 | CID 70641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nib.si [nib.si]

- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 8. enamine.net [enamine.net]

- 9. gentronix.co.uk [gentronix.co.uk]

- 10. Ames Test - Confirmatory test included - OECD 471 [vivotecnia.com]

- 11. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 12. nucro-technics.com [nucro-technics.com]

- 13. oecd.org [oecd.org]

- 14. gentronix.co.uk [gentronix.co.uk]

- 15. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 17. doaj.org [doaj.org]

- 18. researchgate.net [researchgate.net]

- 19. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Physicochemical Characterization of 4-Phenylisoxazol-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-Phenylisoxazol-5-ol. Due to its tautomeric nature, this compound predominantly exists as 4-Phenylisoxazol-5(4H)-one . This document will focus on the characterization of this more stable tautomer, presenting available data, outlining experimental protocols for its synthesis and analysis, and visualizing key workflows relevant to its study.

Core Physicochemical Properties

The direct experimental data for 4-Phenylisoxazol-5(4H)-one is limited in publicly available literature. The following table summarizes the known information for the parent compound and its derivatives, alongside predicted values for the core molecule.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₇NO₂ | Calculated |

| Molecular Weight | 161.16 g/mol | Calculated |

| Melting Point | Not available. (For 3-phenyl-5-isoxazolone: 155-158 °C) | Analog data |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa (acidic) | ~ 6-8 (Predicted) | Computational Prediction |

| logP | ~ 1.5-2.5 (Predicted) | Computational Prediction |

Note: Predicted values are estimations based on computational models and should be confirmed by experimental data. The melting point of the constitutional isomer 3-phenyl-5-isoxazolone is provided for reference.

Synthesis and Characterization

The synthesis of 4-substituted-isoxazol-5(4H)-ones is well-documented and typically proceeds via a one-pot, three-component reaction.

Experimental Protocol: Synthesis of 4-Phenylisoxazol-5(4H)-one

This protocol is a representative method based on the synthesis of related isoxazol-5(4H)-one derivatives.

Materials:

-

Ethyl 2-phenylacetoacetate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable base (e.g., sodium acetate, sodium hydroxide)

-

A suitable solvent (e.g., ethanol, water)

Procedure:

-

Dissolve ethyl 2-phenylacetoacetate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in the chosen solvent.

-

Add the base (1.1 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Phenylisoxazol-5(4H)-one.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum would show signals for the phenyl protons and the methylene protons on the isoxazole ring. For substituted analogs like (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one, aromatic protons appear in the range of δ 7.0-8.0 ppm, and the methoxy protons around δ 3.9 ppm.[1]

-

¹³C NMR: Acquire the spectrum in the same solvent. The carbonyl carbon (C=O) is expected to appear significantly downfield. For related structures, signals for the isoxazole ring carbons are observed in the range of δ 160-170 ppm (C=O and C=N).[2]

2. Infrared (IR) Spectroscopy:

-

Prepare a sample as a KBr pellet or a thin film.

-

The IR spectrum is expected to show a strong absorption band for the carbonyl group (C=O) around 1700-1750 cm⁻¹.

-

Bands corresponding to C=N stretching of the isoxazole ring are also expected around 1614-1625 cm⁻¹.[3]

-

Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

3. Mass Spectrometry (MS):

-

Analyze the sample using a suitable ionization technique (e.g., ESI, EI).

-

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (161.16 g/mol ).

4. Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Dissolve the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane).

-

The UV-Vis spectrum of related phenylisoxazoles shows absorption maxima in the UV region, typically between 250 and 310 nm, arising from π-π* transitions of the conjugated system.[4]

Visualized Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 4-Phenylisoxazol-5(4H)-one.

General Biological Screening Cascade

As isoxazole derivatives are known for their diverse biological activities, a synthesized compound like 4-Phenylisoxazol-5(4H)-one would typically undergo a screening cascade to identify potential therapeutic applications.

Conclusion

This technical guide consolidates the available information on the physicochemical properties of this compound, with a necessary focus on its stable tautomer, 4-Phenylisoxazol-5(4H)-one. While direct experimental data for the unsubstituted core molecule is sparse, a clear pathway for its synthesis and characterization can be established based on the extensive literature on its derivatives. The provided protocols and workflows offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and evaluate the biological potential of this isoxazole derivative. Further experimental investigation is crucial to fully elucidate its physicochemical profile and explore its potential applications.

References

Methodological & Application

Application Notes and Protocols for Isoxazole Derivatives as Enzyme Inhibitors

Topic: Evaluation of 4-Phenylisoxazol-5-ol Analogues as Kinase and Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. Derivatives of isoxazole have been explored as inhibitors of various enzymes, including kinases and other critical proteins involved in disease pathogenesis. While specific experimental data for this compound as a kinase inhibitor is not extensively documented in current literature, this document provides a comprehensive overview of the experimental setup used to characterize a closely related class of compounds: 4-phenoxy-phenyl isoxazoles, which have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC).[1][2] ACC is a critical enzyme in fatty acid biosynthesis, a pathway often upregulated in cancer cells, making it a valuable target for therapeutic intervention.[2]

These application notes and protocols are presented as a detailed guide for researchers interested in evaluating isoxazole-based compounds as enzyme inhibitors, using a specific 4-phenoxy-phenyl isoxazole derivative, compound 6l , as a representative example. The methodologies described herein are broadly applicable to the study of kinase inhibitors.

Data Presentation

The inhibitory activity of the representative 4-phenoxy-phenyl isoxazole compound 6l has been quantified against both its enzymatic target and a panel of cancer cell lines. The data is summarized in the table below.

| Compound | Target/Cell Line | IC50 Value | Reference |

| 6l | A549 (Human Lung Carcinoma) | 0.22 µM | [2][3] |

| 6l | HepG2 (Human Liver Carcinoma) | 0.26 µM | [2][3] |

| 6l | MDA-MB-231 (Human Breast Adenocarcinoma) | 0.21 µM | [2][3] |

Table 1: Summary of IC50 values for the representative 4-phenoxy-phenyl isoxazole derivative 6l.

Another related compound, 6g , demonstrated potent ACC inhibitory activity with an IC50 of 99.8 nM.[2][3] These compounds were found to decrease malonyl-CoA levels, arrest the cell cycle at the G0/G1 phase, and induce apoptosis in MDA-MB-231 cells.[1][2][3]

Experimental Protocols

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol describes the determination of the in vitro inhibitory activity of a test compound against the ACC enzyme.

Materials:

-

Recombinant human ACC1 enzyme

-

Test compound (e.g., 4-phenoxy-phenyl isoxazole derivative)

-

Kinase buffer (composition can be adapted from generic kinase assay protocols, typically containing Tris-HCl, MgCl2, and DTT)[4]

-

ATP, [¹⁴C]acetyl-CoA, and malonyl-CoA

-

Scintillation fluid and scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant ACC1 enzyme, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding ATP and [¹⁴C]acetyl-CoA.

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).

-